molecular formula C15H13NO3S B7460178 (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

カタログ番号 B7460178
分子量: 287.3 g/mol
InChIキー: UJMQBLVBMSCYII-OQLLNIDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile inhibits BTK by binding to the enzyme's active site, preventing its phosphorylation and downstream signaling. BTK is a crucial enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile disrupts this pathway, leading to apoptosis and cell death in B-cell malignancies.
Biochemical and Physiological Effects:
(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has been shown to have potent antitumor activity in preclinical studies. In vitro studies have demonstrated that (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile induces apoptosis and inhibits proliferation in CLL and NHL cell lines. In vivo studies have shown that (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile reduces tumor growth and prolongs survival in mouse models of CLL and NHL. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have minimal effects on normal B-cells and T-cells, suggesting a favorable toxicity profile.

実験室実験の利点と制限

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easier to synthesize and administer than larger protein-based inhibitors. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has some limitations, such as its specificity for BTK. While this specificity is advantageous for targeting B-cell malignancies, it may limit its use in other diseases where BTK is not the primary target.

将来の方向性

There are several future directions for the development and use of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. One potential area of research is the combination of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile with other targeted therapies, such as venetoclax and idelalisib, to improve its efficacy and overcome drug resistance. Another area of research is the evaluation of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Finally, there is a need for further studies to evaluate the safety and efficacy of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in clinical trials and to identify biomarkers that can predict response to treatment.

合成法

The synthesis of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves a multistep process, starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylfuran in the presence of a base to form 2-(4-methylphenyl)sulfonyl-5-methylfuran. The second step involves the reaction of the intermediate with acetonitrile and sodium ethoxide to form (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. The final product is obtained by purification and isolation via column chromatography.

科学的研究の応用

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has been extensively studied for its potential use in the treatment of B-cell malignancies. In preclinical studies, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has shown potent inhibition of BTK activity and has demonstrated efficacy in several in vitro and in vivo models of CLL and NHL. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and idelalisib. Clinical trials are currently underway to evaluate the safety and efficacy of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in patients with B-cell malignancies.

特性

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-11-3-7-14(8-4-11)20(17,18)15(10-16)9-13-6-5-12(2)19-13/h3-9H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMQBLVBMSCYII-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。